molecular formula C8H21O5P B1632886 Octyl dihydrogen phosphate CAS No. 39407-03-9

Octyl dihydrogen phosphate

Cat. No.: B1632886
CAS No.: 39407-03-9
M. Wt: 228.22 g/mol
InChI Key: UKYVGPUQPISXHD-UHFFFAOYSA-N
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Description

C8H19O4PC_8H_{19}O_4PC8​H19​O4​P

. It is a colorless to pale yellow liquid that is soluble in organic solvents and slightly soluble in water. This compound is used in various industrial applications due to its surfactant properties and its ability to act as a flame retardant.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octyl dihydrogen phosphate can be synthesized through the esterification of phosphoric acid with octanol. The reaction typically involves the following steps:

    Reactants: Phosphoric acid and octanol.

    Catalyst: A strong acid such as sulfuric acid or a suitable esterification catalyst.

    Reaction Conditions: The reaction is carried out under reflux conditions to remove water formed during the reaction, which drives the equilibrium towards the formation of the ester.

The general reaction can be represented as:

H3PO4+C8H17OHC8H19O4P+H2OH_3PO_4 + C_8H_{17}OH \rightarrow C_8H_{19}O_4P + H_2O H3​PO4​+C8​H17​OH→C8​H19​O4​P+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes where reactants are fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield. The reaction is typically conducted at elevated temperatures and may involve the use of azeotropic distillation to remove water and drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: Octyl dihydrogen phosphate can undergo hydrolysis in the presence of water, especially under acidic or basic conditions, to yield phosphoric acid and octanol.

    Esterification and Transesterification: It can react with other alcohols to form different esters of phosphoric acid.

    Oxidation and Reduction: While this compound itself is relatively stable, it can participate in oxidation-reduction reactions under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic catalysts.

    Esterification: Alcohols, acid catalysts.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Phosphoric acid and octanol.

    Esterification: Various alkyl phosphates depending on the alcohol used.

    Oxidation: Phosphoric acid derivatives.

    Reduction: Reduced phosphorus compounds.

Scientific Research Applications

Chemistry

In chemistry, octyl dihydrogen phosphate is used as a surfactant and emulsifying agent. It helps in the formation of stable emulsions and is used in the synthesis of various organic compounds.

Biology

In biological research, it is used in the preparation of liposomes and other lipid-based delivery systems. Its surfactant properties help in the stabilization of these systems.

Medicine

This compound is explored for its potential use in drug delivery systems due to its ability to form stable emulsions and liposomes, which can encapsulate drugs and enhance their bioavailability.

Industry

In industrial applications, it is used as a flame retardant, plasticizer, and anti-wear additive in lubricants. Its ability to form stable emulsions makes it valuable in the formulation of paints, coatings, and adhesives.

Mechanism of Action

The mechanism by which octyl dihydrogen phosphate exerts its effects is primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. In biological systems, it interacts with lipid bilayers, enhancing the stability and delivery of encapsulated compounds.

Comparison with Similar Compounds

Similar Compounds

  • Hexyl dihydrogen phosphate
  • Decyl dihydrogen phosphate
  • Dodecyl dihydrogen phosphate

Comparison

Compared to hexyl dihydrogen phosphate and decyl dihydrogen phosphate, octyl dihydrogen phosphate has a balanced hydrophobic and hydrophilic character, making it more versatile in forming stable emulsions. Dodecyl dihydrogen phosphate, with a longer alkyl chain, may provide better hydrophobic interactions but can be less soluble in water.

This compound stands out due to its optimal chain length, which provides a good balance between solubility and hydrophobic interactions, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

39407-03-9

Molecular Formula

C8H21O5P

Molecular Weight

228.22 g/mol

IUPAC Name

octan-1-ol;phosphoric acid

InChI

InChI=1S/C8H18O.H3O4P/c1-2-3-4-5-6-7-8-9;1-5(2,3)4/h9H,2-8H2,1H3;(H3,1,2,3,4)

InChI Key

UKYVGPUQPISXHD-UHFFFAOYSA-N

SMILES

CCCCCCCCOP(=O)(O)O

Canonical SMILES

CCCCCCCCO.OP(=O)(O)O

3991-73-9
39407-03-9

physical_description

Octyl acid phosphate appears as a corrosive liquid. About the same density as water and insoluble in water. Noncombustible. May severely irritate skin, eyes, and mucous membranes. Contact should be avoided.

Pictograms

Corrosive

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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